3.7‑Fold Superior Metallo‑β‑Lactamase Inhibition Compared to the Closest BPT Analog L‑707,581
In a head‑to‑head enzyme inhibition assay using purified Bacteroides fragilis metallo‑β‑lactamase, L‑159,061 (IC₅₀ = 1,900 nM) was 3.7‑fold more potent than the structurally related biphenyl tetrazole L‑707,581 (IC₅₀ = 7,000 nM) [1][2]. Both compounds were tested at identical conditions (pH 7.0, 2 °C), confirming that the ortho‑methyl benzoate scaffold of L‑159,061 confers a measurable advantage for MBL inhibition.
| Evidence Dimension | Inhibitory potency against B. fragilis metallo-β-lactamase |
|---|---|
| Target Compound Data | IC₅₀ = 1,900 nM |
| Comparator Or Baseline | L-707,581 (BDBM36645) IC₅₀ = 7,000 nM |
| Quantified Difference | 3.7‑fold lower IC₅₀ (more potent) |
| Conditions | Enzyme inhibition assay, pH 7.0, 2 °C, biphenyl tetrazole series |
Why This Matters
For procurement decisions targeting MBL‑driven antibiotic resistance, the 3.7‑fold potency gain directly translates to a wider therapeutic window and lower compound consumption in sensitization assays.
- [1] Toney JH, Cleary KA, Hammond GG, Yuan X, May WJ, Hutchins SM, Ashton WT, Vanderwall DE. Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors. Bioorg Med Chem Lett. 1999 Sep 20;9(18):2741-6. PMID: 10509927. View Source
- [2] BindingDB entry BDBM36645 (CHEMBL291582, L-707,581). Affinity data for metallo-β-lactamase (Bacteroides fragilis). View Source
